molecular formula C14H29ClO2Si B1586314 Methyl 11-(chlorodimethylsilyl)undecanoate CAS No. 53749-38-5

Methyl 11-(chlorodimethylsilyl)undecanoate

Cat. No.: B1586314
CAS No.: 53749-38-5
M. Wt: 292.91 g/mol
InChI Key: ZTVPSFFFPDOOLA-UHFFFAOYSA-N
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Description

Methyl 11-(chlorodimethylsilyl)undecanoate (CAS 53749-38-5) is a specialized organosilicon compound with the molecular formula C 14 H 29 ClO 2 Si and a molecular weight of 292.92 g/mol . This transparent liquid, which has a density of approximately 0.944 g/cm³, serves as a valuable bifunctional reagent in materials science and surface chemistry research . Its molecular structure features a hydrolytically reactive chlorodimethylsilyl head group and a long hydrocarbon chain terminated by a hydrolysable methyl ester. The primary research value of this compound lies in its application as a molecular linker for the functionalization of oxide surfaces such as silica, glass, and metals. The chlorosilane group readily reacts with surface hydroxyl groups to form stable covalent bonds, creating a self-assembled monolayer. The 11-carbon alkyl chain acts as a flexible spacer, presenting the terminal ester group away from the surface. This ester can be further chemically modified or reduced to other functional groups, enabling researchers to engineer surfaces with specific wettability, adhesion, or recognition properties. This makes it particularly useful for developing advanced chromatographic stationary phases, biosensors, and low-surface-energy coatings. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 11-[chloro(dimethyl)silyl]undecanoate
Source PubChem
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InChI

InChI=1S/C14H29ClO2Si/c1-17-14(16)12-10-8-6-4-5-7-9-11-13-18(2,3)15/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVPSFFFPDOOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202022
Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
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Molecular Weight

292.91 g/mol
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CAS No.

53749-38-5
Record name 10-(Carbomethoxy)decyldimethylchlorosilane
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Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
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Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
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Record name 10-(Carbomethoxy)decyldimethylchlorosilane
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Chemical Reactivity and Transformation Pathways of Methyl 11 Chlorodimethylsilyl Undecanoate

Nucleophilic Substitution at the Silicon Center

The core reactivity of Methyl 11-(chlorodimethylsilyl)undecanoate stems from the electrophilic nature of the silicon atom bonded to an electronegative chlorine atom. This Si-Cl bond is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. Unlike carbon-centered SN2 reactions that proceed through a single transition state, nucleophilic substitution at silicon often involves the formation of a stable, pentacoordinate intermediate. libretexts.orgnih.govresearchgate.netwikipedia.org This mechanistic difference is attributed to silicon's ability to expand its octet, utilizing its available d-orbitals, and the longer Si-C bonds which reduce steric hindrance around the reaction center. wikipedia.org The reaction is highly favorable with hard nucleophiles, particularly those based on oxygen and fluoride (B91410). almerja.com

Hydrolysis and Condensation Reactions to Form Silanols and Siloxanes

In the presence of water, this compound readily undergoes hydrolysis. This reaction is a classic example of nucleophilic substitution where water acts as the nucleophile, attacking the silicon atom and displacing the chloride. libretexts.orgwikipedia.org The initial product is a silanol (B1196071), Methyl 11-(hydroxydimethylsilyl)undecanoate, and hydrochloric acid. wikipedia.org

These silanols are themselves reactive intermediates. The hydroxyl group on the silicon is nucleophilic and can react with another molecule of the parent chlorosilane or condense with another silanol molecule. libretexts.orgwikipedia.org This condensation reaction results in the formation of a stable siloxane (Si-O-Si) bond and is the fundamental step in the creation of silicone polymers. libretexts.orgwikipedia.org

The formation of siloxanes from this compound proceeds through a two-step mechanism initiated by hydrolysis:

Hydrolysis: A water molecule attacks the electrophilic silicon center of the chlorosilane, leading to the formation of a silanol intermediate and the release of a chloride ion, which subsequently forms hydrochloric acid. wikipedia.orgwikipedia.org

CH₃OOC(CH₂)₁₀Si(CH₃)₂Cl + H₂O → CH₃OOC(CH₂)₁₀Si(CH₃)₂OH + HCl

Condensation: The newly formed silanol can then react via two primary pathways to form a disiloxane:

Silanol-Chlorosilane Pathway: The silanol's oxygen atom acts as a nucleophile, attacking a second molecule of the chlorosilane. This is often the faster pathway in the initial stages of the reaction when the chlorosilane concentration is high.

CH₃OOC(CH₂)₁₀Si(CH₃)₂OH + CH₃OOC(CH₂)₁₀Si(CH₃)₂Cl → [CH₃OOC(CH₂)₁₀Si(CH₃)₂]₂O + HCl

Silanol-Silanol Pathway: Two silanol molecules condense, eliminating a molecule of water to form the siloxane bond.

2 CH₃OOC(CH₂)₁₀Si(CH₃)₂OH → [CH₃OOC(CH₂)₁₀Si(CH₃)₂]₂O + H₂O

Because this compound is a monochlorosilane, it acts as a chain terminator. Its polymerization is limited to the formation of the dimer, bis(11-(methoxycarbonyl)undecyl)tetramethyldisiloxane. Further polymerization to create long-chain silicones would necessitate the presence of di- or trifunctional chlorosilanes. libretexts.org

The architecture of siloxane polymers is precisely controlled by the functionality of the silane (B1218182) precursors used in the polymerization process. mcmaster.caresearchgate.net The degree of polymerization and cross-linking is determined by the ratio of monofunctional (M), difunctional (D), trifunctional (T), and tetrafunctional (Q) silane units.

This compound represents an 'M' unit, as it has only one reactive site for polymerization. Consequently, it can only form a dimer or act as an end-capper for a growing polysiloxane chain, preventing further extension.

To build more complex structures, such as linear chains or cross-linked networks, silanes with higher functionality must be incorporated.

Linear Chains: Co-polymerization with a difunctional silane, such as dimethyldichlorosilane (a 'D' unit), would lead to the formation of linear polysiloxane chains capped with the functional undecanoate group.

Cross-linked Networks: The introduction of a trifunctional silane like methyltrichlorosilane (B1216827) (a 'T' unit) would create branch points, leading to the formation of a three-dimensional cross-linked network. nih.govresearchgate.net The density of this cross-linking can be tuned by adjusting the T/D/M ratio. mcmaster.caresearchgate.net

The table below illustrates how different silane precursors dictate the final polymer architecture.

Silane Precursor(s)FunctionalityResulting Siloxane Architecture
CH₃OOC(CH₂)₁₀Si(CH₃)₂ClMonofunctional (M)Dimer
CH₃OOC(CH₂)₁₀Si(CH₃)₂Cl + R₂SiCl₂Monofunctional (M) + Difunctional (D)Linear, end-capped polymer
CH₃OOC(CH₂)₁₀Si(CH₃)₂Cl + R₂SiCl₂ + RSiCl₃Monofunctional (M) + Difunctional (D) + Trifunctional (T)Cross-linked polymer/resin

Reaction with Alcohols and Phenols to Form Silyl (B83357) Ethers

A key transformation of this compound is its reaction with alcohols (R'-OH) and phenols (Ar-OH) to yield silyl ethers. libretexts.orgwikipedia.org This reaction is a cornerstone of organic synthesis, where silyl ethers serve as versatile protecting groups for hydroxyl functionalities. masterorganicchemistry.comjocpr.comfiveable.me The reaction proceeds via nucleophilic substitution at the silicon atom, with the alcohol or phenol (B47542) acting as the nucleophile. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a weak, non-nucleophilic base such as a tertiary amine (e.g., triethylamine) or imidazole (B134444) is typically added. libretexts.orgwikipedia.orggelest.com

The general reaction is as follows: CH₃OOC(CH₂)₁₀Si(CH₃)₂Cl + R'-OH + Base → CH₃OOC(CH₂)₁₀Si(CH₃)₂OR' + [Base-H]⁺Cl⁻

The synthesis of silyl ethers is governed by several kinetic and thermodynamic factors.

Kinetic Factors:

Leaving Group: The reactivity of the silylating agent is highly dependent on the leaving group. Silyl triflates (R₃Si-OTf) are significantly more reactive, reacting up to 10⁹ times faster than the corresponding silyl chlorides. almerja.comwikipedia.org

Steric Hindrance: The rate of silylation is sensitive to steric bulk at both the silicon center and on the alcohol. Less hindered primary alcohols react faster than secondary or tertiary alcohols. wikipedia.org Similarly, less bulky silyl chlorides react more rapidly.

Catalysis: The choice and concentration of the catalyst or base can influence the reaction rate. Mechanistic studies have shown that the reaction kinetics can be complex, with some systems exhibiting a non-integer order dependence on the silyl chloride concentration, suggesting the involvement of multiple silyl chloride molecules in the rate-determining step. rsc.org

Thermodynamic Factors: While silylation is often under kinetic control, thermodynamic control can be achieved under specific conditions, particularly in the formation of silyl enol ethers from ketones where the more substituted, thermodynamically favored product can be obtained by using a weak base and allowing the reaction to equilibrate. wikipedia.org For the silylation of simple alcohols with this compound, the reaction is generally considered irreversible due to the formation of a very strong Si-O bond.

The table below summarizes key factors influencing silylation reactions.

FactorInfluence on Silylation
Substrate (Alcohol) Primary > Secondary > Tertiary (Rate decreases with steric hindrance)
Silylating Agent R₃Si-I > R₃Si-OTf > R₃Si-Br > R₃Si-Cl (Reactivity)
Base/Catalyst Stronger, non-nucleophilic bases generally increase the rate
Solvent Polar aprotic solvents like DMF or dichloromethane (B109758) are common wikipedia.org

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. jocpr.comnumberanalytics.com Silyl ethers are integral to this approach due to their wide range of stabilities, which can be fine-tuned by altering the substituents on the silicon atom. libretexts.orgwikipedia.orguchicago.edu

A silyl ether formed from this compound would have stability properties similar to other dialkylmethylsilyl ethers. Its utility in an orthogonal scheme lies in its differential stability compared to other common protecting groups.

Cleavage Conditions: Silyl ethers are typically cleaved by fluoride ion sources (e.g., TBAF) or acidic conditions. wikipedia.orgmasterorganicchemistry.com The lability to acid is highly dependent on the steric bulk of the silyl group.

Orthogonality: A silyl ether can be used alongside other protecting groups that are removed under different, non-interfering conditions. For example, a synthetic intermediate could bear a silyl ether derived from our title compound, a benzyl (B1604629) (Bn) ether, and an acetate (B1210297) (Ac) ester. Each group can be removed selectively:

The silyl ether can be removed with fluoride (TBAF).

The benzyl ether can be removed by catalytic hydrogenolysis (H₂/Pd-C). libretexts.org

The acetate ester can be removed by base-catalyzed hydrolysis (e.g., K₂CO₃/MeOH).

This orthogonality allows for the sequential unmasking of functional groups, enabling complex molecular construction. The presence of the methyl ester on the undecanoate chain of the silylating agent itself must be considered, as it is sensitive to basic or strongly acidic conditions that might be used to remove other protecting groups.

Protecting Group TypeTypical ReagentRemoval ConditionsOrthogonal To...
Silyl Ether CH₃OOC(CH₂)₁₀Si(CH₃)₂ClF⁻ (e.g., TBAF) or H⁺Benzyl ethers, Acetals, Carbamates numberanalytics.com
Benzyl Ether (Bn) Benzyl BromideH₂, Pd/C (Hydrogenolysis)Silyl ethers, Acetals, Esters libretexts.org
Acetyl (Ac) Acetic AnhydrideBase (e.g., K₂CO₃) or AcidBenzyl ethers, some Silyl ethers libretexts.org
tert-Butoxycarbonyl (Boc) Boc AnhydrideStrong Acid (e.g., TFA)Silyl ethers, Benzyl ethers

Reactions with Amines and Other Heteroatom Nucleophiles

The chlorodimethylsilyl group at one end of the molecule is a key site of reactivity. The silicon-chlorine bond is highly polarized and susceptible to attack by a wide variety of nucleophiles. This reaction, a cornerstone of organosilicon chemistry, results in the substitution of the chlorine atom and the formation of a new, stable bond between silicon and the nucleophile, with the concomitant release of hydrogen chloride (HCl). To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to scavenge the HCl produced. mnstate.eduyoutube.com

The most common and reactive nucleophiles for this transformation are primary and secondary amines. libretexts.orglibretexts.org The reaction with an amine yields a silylamine. Similarly, other heteroatom nucleophiles such as alcohols and thiols can react with the chlorosilyl group to form alkoxysilanes and thiosilanes, respectively. organic-chemistry.orgresearchgate.net The general reactivity of these nucleophiles towards the chlorosilyl group is influenced by their basicity and steric hindrance. In cases involving substrates with multiple nucleophilic sites, such as aminoalcohols, the more nucleophilic primary amino group tends to react preferentially over the less reactive hydroxyl group. researchgate.net

Table 1: Reactions of the Chlorodimethylsilyl Moiety with Various Nucleophiles
NucleophileReactant ExampleResulting Functional GroupGeneral Product Structure
Primary AmineAniline (C₆H₅NH₂)Silylamine-Si(CH₃)₂-NH-C₆H₅
Secondary AmineDiethylamine ((C₂H₅)₂NH)Silylamine-Si(CH₃)₂-N(C₂H₅)₂
AlcoholEthanol (C₂H₅OH)Alkoxysilane-Si(CH₃)₂-O-C₂H₅
ThiolEthanethiol (C₂H₅SH)Thiosilane-Si(CH₃)₂-S-C₂H₅
WaterH₂OSilanol (dimerizes to Disiloxane)-Si(CH₃)₂-O-Si(CH₃)₂-

Reactivity of the Ester Moiety

The methyl ester group at the opposite end of the aliphatic chain exhibits the classic reactivity of a carboxylic acid ester. Its transformations are fundamental in organic synthesis and allow for the conversion of the ester into a variety of other functional groups. The long methylene (B1212753) chain (-(CH₂)₁₀-) effectively isolates the ester from the electronic effects of the silyl group, meaning its reactivity is largely predictable based on standard ester chemistry.

Transesterification Reactions for Diverse Undecanoate Derivatives

Transesterification is a fundamental process for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is typically reversible, and equilibrium is driven towards the desired product, often by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. wikipedia.org Both acid and base catalysts are effective; acids work by protonating the carbonyl oxygen, making the ester more electrophilic, while bases deprotonate the alcohol, making it more nucleophilic. wikipedia.orggoogle.com

This reaction allows for the synthesis of a wide array of undecanoate derivatives from this compound, where the methyl group is replaced by other, potentially more complex or functional, alkyl or aryl groups. This strategy is valuable for tuning the physical properties of the molecule or for introducing new reactive sites. For example, reacting it with a diol could lead to the formation of a monomer suitable for polyester (B1180765) synthesis. wikipedia.org

Table 2: Examples of Transesterification Reactions
Alcohol ReactantCatalyst TypeResulting Ester Derivative
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 11-(chlorodimethylsilyl)undecanoate
Benzyl AlcoholAcid or BaseBenzyl 11-(chlorodimethylsilyl)undecanoate
Ethylene GlycolAcid or BaseHydroxyethyl 11-(chlorodimethylsilyl)undecanoate
Allyl AlcoholAcid or BaseAllyl 11-(chlorodimethylsilyl)undecanoate

Reduction to Alcohol Functionalities

The ester moiety can be reduced to a primary alcohol, yielding 11-(chlorodimethylsilyl)undecan-1-ol. This transformation is a common synthetic step, providing access to a new range of derivatives via the hydroxyl group.

The choice of reducing agent is critical to achieve chemoselectivity. Strong, non-selective hydridic reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the chlorosilyl group. Therefore, milder or more selective methods are required to preserve the silyl functionality. Catalytic hydrogenation can be employed, but it often necessitates high pressures and temperatures. rsc.org

A more modern and selective approach involves the use of silane-based reducing agents, often in the presence of a metal or fluoride catalyst. rsc.orggelest.com For instance, polymethylhydrosiloxane (B1170920) (PMHS) or phenylsilane (B129415) in combination with catalysts like zinc acetate can effectively reduce esters to alcohols. gelest.comrsc.org These methods are attractive due to their milder conditions and greater functional group tolerance. rsc.org

Table 3: Reduction of the Ester Moiety
Reducing Agent/SystemProductSelectivity Considerations
Lithium Aluminum Hydride (LiAlH₄)11-(dimethylsilyl)undecan-1-olNon-selective; reduces both ester and chlorosilyl group.
Diisobutylaluminium Hydride (DIBAL-H)11-(chlorodimethylsilyl)undecanal (at low temp.)Can stop at the aldehyde stage under controlled conditions.
Phenylsilane / Zn(OAc)₂11-(chlorodimethylsilyl)undecan-1-olOffers higher chemoselectivity for the ester reduction. rsc.org
Catalytic Hydrogenation (e.g., H₂/Ru catalyst)11-(chlorodimethylsilyl)undecan-1-olOften requires harsh conditions (high T, P). rsc.org

Amidation Reactions

The methyl ester can be converted directly into an amide through reaction with ammonia, a primary amine, or a secondary amine. This process, known as aminolysis, involves nucleophilic acyl substitution at the ester carbonyl. The reaction typically requires heating, as esters are less reactive towards amines than acid chlorides are. mnstate.edulibretexts.org The resulting product is an N-substituted 11-(chlorodimethylsilyl)undecanamide.

This reaction is highly valuable for introducing peptide-like linkages or for creating polymers like polyamides. The choice of amine determines the nature of the final amide, allowing for the synthesis of primary, secondary, or tertiary amides (from ammonia, primary amines, and secondary amines, respectively).

Table 4: Amidation of the Methyl Ester
Amine ReactantResulting Amide Product
Ammonia (NH₃)11-(chlorodimethylsilyl)undecanamide (Primary Amide)
Methylamine (CH₃NH₂)N-methyl-11-(chlorodimethylsilyl)undecanamide (Secondary Amide)
Dimethylamine ((CH₃)₂NH)N,N-dimethyl-11-(chlorodimethylsilyl)undecanamide (Tertiary Amide)

Dual Functionalization Strategies Involving Both Silyl and Ester Groups

The true synthetic power of this compound lies in the ability to perform sequential or orthogonal reactions on its two functional groups. This allows for the construction of complex, heterobifunctional molecules where each end of the long alkyl chain serves a different purpose. Such strategies are central to the design of molecular tethers, self-assembling monolayers, and specialized monomers for advanced polymers. nih.gov

A typical strategy involves the selective reaction of one group while the other remains intact, followed by the transformation of the second group.

Example Synthetic Pathway:

Silyl Group Functionalization: The chlorosilyl group is first reacted with a nucleophile containing a protected functional group, for example, N-(2-hydroxyethyl)phthalimide. This reaction proceeds under standard conditions for silylation, using a base like triethylamine.

Ester Group Transformation: The ester at the other end of the molecule is then transformed. For instance, it can be hydrolyzed to the carboxylic acid using NaOH, followed by acidification.

Deprotection/Final Modification: The protecting group (phthalimide in this example) can be removed using hydrazine (B178648) to reveal a primary amine, resulting in a bifunctional molecule with a terminal carboxylic acid at one end and a terminal amino-alkoxysilane group at the other.

This step-wise approach allows for the creation of well-defined A-B monomers, where 'A' and 'B' are different reactive functional groups, ready for further specific coupling reactions. For example, the resulting molecule could be used in peptide synthesis or for surface modification of materials. The formation of poly(silyl ester)s through condensation reactions is another advanced application, creating degradable polymers with labile silyl ester bonds in their backbone. google.comresearchgate.net

Role in Organic and Organometallic Synthesis

As a Building Block for Complex Molecules

The ability to introduce both a long hydrocarbon chain and a reactive silicon center makes methyl 11-(chlorodimethylsilyl)undecanoate a versatile precursor in the synthesis of intricate molecular architectures.

The primary utility of this compound lies in its capacity to introduce a long C11 alkyl chain capped with a dimethylsilyl group. This is particularly useful in the synthesis of molecules where a combination of a nonpolar, flexible spacer and a silicon-based functional handle is desired. The chlorodimethylsilyl group can react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form stable silyl (B83357) ethers, silylamines, and silyl thioethers, respectively. This reaction covalently links the long undecanoate chain to other molecular fragments.

For instance, the reaction with an alcohol (R-OH) in the presence of a base, such as triethylamine (B128534) or imidazole (B134444), proceeds to form a silyl ether linkage. This reaction is a cornerstone of protecting group chemistry in organic synthesis. acs.org

Reaction Scheme: R-OH + Cl-Si(CH₃)₂-(CH₂)₁₀-COOCH₃ + Base → R-O-Si(CH₃)₂-(CH₂)₁₀-COOCH₃ + Base·HCl

This strategy allows for the incorporation of the long-chain silyl moiety into a wide array of organic molecules, modifying their physical and chemical properties, such as solubility, lipophilicity, and thermal stability. acs.org

This compound can serve as a precursor for the synthesis of more complex organosilicon reagents. The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions. For example, reaction with an alkoxide can yield an alkoxysilane, while reaction with an organometallic reagent like a Grignard or organolithium compound can lead to the formation of a new carbon-silicon bond.

Furthermore, the ester functionality can be reduced to an alcohol, which can then be further functionalized. This versatility allows for the creation of a diverse library of long-chain organosilicon building blocks with tailored reactivity for specific synthetic targets. The synthesis of novel bifunctional silanes containing ester groups has been achieved through methods like the hydrosilylation of unsaturated esters. ingentaconnect.comdocumentsdelivered.com

Integration into Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in diagnostics, therapeutics, and materials science. tcichemicals.com The bifunctional nature of this compound makes it an attractive linker for these applications.

The reaction of the chlorodimethylsilyl group with hydroxyl groups present on biomolecules, such as serine, threonine, or tyrosine residues in proteins, or the hydroxyl groups of carbohydrates, can be used to form stable silyl ether linkages. researchgate.net This allows for the covalent attachment of the long undecanoate chain to the biomolecule. The stability of the resulting silyl ether can be tuned by the substituents on the silicon atom, with bulkier groups generally leading to greater stability. nih.govacs.orgresearchgate.net

This method of derivatization can be used to modify the properties of biomolecules, for example, by increasing their solubility in organic solvents or by introducing a handle for further functionalization.

The methyl ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled to amine groups on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds. This two-step process provides a robust method for bioconjugation.

Hydrolysis of the Ester: CH₃OOC-(CH₂)₁₀-Si(CH₃)₂-Cl + H₂O → HOOC-(CH₂)₁₀-Si(CH₃)₂-Cl + CH₃OH

Amide Bond Formation (after activation of the carboxylic acid): Biomolecule-NH₂ + HOOC-(CH₂)₁₀-Si(CH₃)₂-Cl → Biomolecule-NH-CO-(CH₂)₁₀-Si(CH₃)₂-Cl

This approach allows for the attachment of a molecule that possesses a reactive silyl group, which can then be used to anchor the entire bioconjugate to a surface or another molecule.

The long, flexible undecanoate chain acts as a spacer, which is often crucial in the design of linkers for bio-interfaces and molecular probes. symeres.com This spacer arm can physically separate the conjugated biomolecule from a surface or another molecule, which can help to maintain the biomolecule's native conformation and activity. The ability to form self-assembled monolayers (SAMs) on various substrates is a key feature of long-chain organosilanes. northwestern.eduarxiv.orgrsc.orguba.ar

By first anchoring the chlorodimethylsilyl group to a substrate (e.g., silica (B1680970), glass, or metal oxides), a surface functionalized with methyl undecanoate chains can be created. Subsequent hydrolysis of the ester to a carboxylic acid provides a platform for the covalent attachment of proteins, DNA, or other biomolecules, creating a stable and functional bio-interface. northwestern.eduresearchgate.net

Below is a table summarizing the key functionalities and applications of this compound:

Functional GroupReaction TypeApplication
Chlorodimethylsilyl Nucleophilic SubstitutionFormation of silyl ethers, aminosilanes, thioethers; Anchoring to surfaces.
Methyl Ester Hydrolysis, ReductionConversion to carboxylic acid for coupling reactions; Conversion to alcohol for further functionalization.
Undecyl Chain SpacerProvides distance and flexibility in linkers for bioconjugation and bio-interfaces.

Mechanistic Investigations and Computational Modeling

Elucidation of Reaction Mechanisms in Silylation and Hydrolysis

The utility of Methyl 11-(chlorodimethylsilyl)undecanoate as a surface modification agent is rooted in two primary reactions: the silylation of a substrate and the hydrolysis of the chlorosilyl group, which leads to polymerization.

Silylation: Silylation is the process of introducing a silyl (B83357) group, in this case, the 11-(methoxycarbonyl)undecyldimethylsilyl group, onto a substrate. This typically involves the reaction of the chlorodimethylsilyl moiety with active hydrogen-containing functional groups, such as hydroxyl (-OH) groups present on the surface of materials like silica (B1680970), glass, or metal oxides.

The mechanism of this substitution reaction at the silicon atom can vary. Kinetic and stereochemical studies of similar chlorosilane reactions suggest that the mechanism is often a bimolecular nucleophilic substitution (SN2-Si). unishivaji.ac.in In this mechanism, the nucleophile (e.g., a surface hydroxyl group) attacks the silicon atom, and the chlorine atom acts as a leaving group. The transition state is typically a trigonal bipyramidal structure. unishivaji.ac.in The reaction can be catalyzed by acids or bases, which can activate the silylating agent or the substrate, respectively. unishivaji.ac.in

Another possible pathway is the SNi-Si mechanism, which involves a four-centered transition state and results in retention of configuration at the silicon center. The predominant mechanism can depend on factors such as the solvent, the nature of the substrate, and the presence of catalysts. unishivaji.ac.in

Hydrolysis: In the presence of water, the chlorodimethylsilyl group of this compound undergoes rapid hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, forming an intermediate silanol (B1196071), Methyl 11-(hydroxydimethylsilyl)undecanoate.

R-Si(CH₃)₂Cl + H₂O → R-Si(CH₃)₂OH + HCl (where R = -(CH₂)₁₀COOCH₃)

This silanol intermediate is often unstable and readily undergoes condensation reactions with other silanol molecules or with the parent chlorosilane. This condensation, or polymerization, results in the formation of stable siloxane (Si-O-Si) bonds, which form the cross-linked backbone of the self-assembled monolayer. arxiv.org The extent of this polymerization is highly dependent on the amount of water present and the reaction conditions.

Reaction StageGeneral EquationKey Characteristics
Silylation (on a hydroxylated surface) Surface-OH + Cl-Si(CH₃)₂-RProceeds via SN2-Si or SNi-Si mechanism; Forms a covalent bond with the substrate.
Hydrolysis R-Si(CH₃)₂Cl + H₂ORapid reaction; Forms a reactive silanol intermediate.
Condensation (Polymerization) 2 R-Si(CH₃)₂OHForms stable Si-O-Si (siloxane) linkages; Leads to a cross-linked network.

Computational Approaches to Predict Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of silylating agents like this compound without the need for extensive experimentation. nih.gov These methods can model the electronic structure of the molecule and simulate its behavior in chemical reactions.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to study the electronic properties of molecules. For this compound, DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting reactivity. For instance, the LUMO is typically centered on the silicon atom, indicating its susceptibility to nucleophilic attack.

A more advanced DFT-based concept is the dual descriptor (DD) , which helps in identifying the most probable sites for nucleophilic and electrophilic attacks within a molecule. scirp.org A positive value of the dual descriptor indicates a site prone to nucleophilic attack, while a negative value suggests a site for electrophilic attack. scirp.org For this molecule, the silicon atom would be predicted as a primary site for nucleophilic attack.

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): More recently, machine learning and deep learning models have been developed to predict chemical reactivity. nih.gov By training these models on large datasets of known reactions, it is possible to predict the outcome and rate of silylation reactions under various conditions. nih.gov These models can identify the key molecular features that govern reactivity, offering a rapid and efficient way to screen different silylating agents and optimize reaction conditions. numberanalytics.com

Computational MethodPredicted PropertyRelevance to this compound
Density Functional Theory (DFT) Electronic structure, HOMO/LUMO energies, dual descriptorPredicts the silicon atom as the primary reactive site for nucleophilic attack by hydroxyl groups.
Machine Learning / QSAR Reaction rates, product yields, optimal conditionsCan be used to model and optimize the silylation process for forming self-assembled monolayers. numberanalytics.com

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a cornerstone for understanding how individual molecules of this compound organize into ordered self-assembled monolayers (SAMs). nih.gov These simulations model the motion of every atom in the system over time, providing a detailed picture of the formation process and the final structure of the monolayer. journaldephysique.orgnih.gov

Atomistic MD simulations can be used to investigate:

Packing and Ordering: How the long undecanoate chains arrange themselves to maximize van der Waals interactions, leading to a densely packed and ordered layer.

Tilt Angle: The average angle the alkyl chains make with respect to the surface normal. This is a key parameter in characterizing the quality and density of the SAM.

Role of Water: The critical role of interfacial water in mediating the hydrolysis and condensation reactions that form the foundational polysiloxane network.

Simulations have shown that the structure of the polysiloxane layer, including the ratio of hydrogen bonds between silanol groups, significantly impacts the conformation and stability of the final SAM. journaldephysique.org The results from MD simulations can be directly compared with experimental data from techniques like atomic force microscopy (AFM) and X-ray reflectivity to validate the computational models. nih.gov

Spectroscopic Analysis of Intermediate and Final Products (e.g., NMR, IR)

Spectroscopic techniques are indispensable for characterizing the starting material, monitoring the reaction progress, and confirming the structure of the final self-assembled monolayer.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule.

Starting Material (this compound): The spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the ester group around 1735-1750 cm⁻¹. docbrown.info It would also show C-H stretching vibrations for the alkyl chain and methyl groups (around 2850-2960 cm⁻¹) and a characteristic absorption for the Si-Cl bond.

Hydrolysis Intermediate (Silanol): The disappearance of the Si-Cl peak and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the formation of the silanol.

Final SAM (Polysiloxane): In the final monolayer, the broad O-H band would diminish, and a strong, broad absorption band corresponding to Si-O-Si stretching vibrations would appear, typically in the 1000-1100 cm⁻¹ region. The ester C=O stretch would remain a prominent feature of the exposed surface of the SAM.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The spectrum of this compound would show a sharp singlet for the methyl ester protons (-COOCH₃) around 3.6 ppm. chemicalbook.comchemicalbook.com The two methyl groups attached to the silicon atom (-Si(CH₃)₂) would also produce a distinct singlet, typically in the 0.1-0.5 ppm region. The numerous methylene (B1212753) groups (-CH₂-) of the long alkyl chain would appear as a series of multiplets between approximately 1.2 and 2.3 ppm.

¹³C NMR: The carbonyl carbon of the ester would be visible around 174 ppm. The methyl carbon of the ester would appear around 51 ppm, and the carbons of the Si-CH₃ groups would be found at very high field (low ppm values). The carbons of the long alkyl chain would give rise to a set of signals in the 20-35 ppm range.

Analysis of the final SAM using solid-state NMR can confirm the formation of the polysiloxane network through changes in the chemical shifts of the silicon and adjacent carbon atoms.

Spectroscopic DataThis compoundFinal Self-Assembled Monolayer
Key IR Peaks (cm⁻¹) ~1740 (C=O ester stretch) docbrown.info, ~2925, 2850 (C-H stretch), Si-Cl stretch~1740 (C=O ester stretch), ~2925, 2850 (C-H stretch), ~1000-1100 (Si-O-Si stretch)
Key ¹H NMR Shifts (ppm) ~3.6 (-OCH₃) chemicalbook.comchemicalbook.com, ~2.3 (-CH₂COO-), ~1.2-1.6 (-(CH₂)₈-), ~0.4 (-Si(CH₃)₂)Signals would be significantly broadened in solid-state NMR, but relative positions would be similar.
Key ¹³C NMR Shifts (ppm) ~174 (C=O), ~51 (-OCH₃), ~25-34 (Alkyl Chain), ~0-2 (-Si(CH₃)₂)Shifts would be observed in solid-state NMR, with changes indicating immobilization and polymerization.

Future Research Directions and Potential Innovations

Development of More Sustainable Synthetic Routes

The conventional synthesis of organosilanes like Methyl 11-(chlorodimethylsilyl)undecanoate often involves chlorosilanes, which can be hydrolytically sensitive and produce corrosive byproducts such as HCl. mdpi.com Future research will prioritize the development of greener, more sustainable synthetic methodologies.

One promising direction is the use of dehydrogenative coupling, which involves reacting a hydrosilane with an alcohol, producing only hydrogen gas (H₂) as a byproduct. acs.orgnih.gov This approach is both effective and environmentally benign. nih.gov Research could focus on adapting this method, potentially by first synthesizing a terminal alkene undecanoate and then performing a catalytic hydrosilylation. Another sustainable approach involves the Piers-Rubinsztajn reaction, which is the condensation of alkoxysilanes with hydrosilanes, offering a mild and controlled route to silicon-oxygen bonds. researchgate.net

Synthetic Route Typical Reactants Byproducts Sustainability Aspect
Conventional Dichlorosilanes, DiolsHClCorrosive byproduct requires neutralization and separation. mdpi.com
Dehydrogenative Coupling Hydrosilanes, AlcoholsH₂ GasEnvironmentally friendly with a nontoxic byproduct. acs.orgnih.gov
Piers-Rubinsztajn Hydrosilanes, AlkoxysilanesAlkanesMild reaction conditions, offering controlled synthesis. researchgate.net

These alternative pathways reduce hazardous waste and align with the principles of green chemistry, making the production of silyl (B83357) esters and related compounds more economical and environmentally sound. core.ac.uk

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of this compound and related structures can be significantly advanced through novel catalytic systems. Research into transition-metal catalysts, particularly those based on nickel, iridium, and rhodium, is opening new avenues for efficient and selective reactions.

Nickel-hydride (Ni-H) catalytic systems, for instance, are highly effective for the hydrofunctionalization of molecules with double or triple bonds. rsc.org This could be applied to precursors of this compound to introduce the silyl group with high precision. rsc.org Similarly, iridium-based catalysts have been studied for their ability to facilitate the functionalization of C-H bonds, which could allow for the direct silylation of the alkyl chain. nih.gov Rhodium catalysts have also been shown to enable the α-arylation of silyl enol ethers, suggesting possibilities for further modifying the ester end of the molecule. acs.org

Future investigations will likely focus on:

Catalyst Design: Developing catalysts with tailored ligands to improve selectivity and reactivity for specific C-H or Si-H bond activations. rsc.orgacs.org

Asymmetric Catalysis: Using chiral catalysts to introduce stereocenters, leading to the synthesis of enantiomerically pure materials for specialized applications. nih.gov

Mechanistic Studies: Employing computational and experimental methods to better understand reaction mechanisms, which can guide the design of more efficient catalytic processes. nih.govacs.org

Advanced Material Design with Tailored Surface and Bulk Properties

This compound is an ideal candidate for advanced material design due to its bifunctional nature. mdpi.com The chlorosilyl group can react with hydroxyl groups on inorganic surfaces (like silica (B1680970), glass, or metal oxides) to form stable siloxane (Si-O-Si) bonds, while the long organic chain and ester group can impart specific bulk properties. researchgate.net

This dual functionality allows the compound to act as a "bridge" or coupling agent, enhancing adhesion between organic polymers and inorganic substrates. mdpi.com Future research could explore its use in creating:

Self-Assembled Monolayers (SAMs): The molecule could be used to form highly ordered SAMs on various substrates, precisely controlling surface properties like wettability, adhesion, and biocompatibility.

Hybrid Organic-Inorganic Polymers: Through polymerization reactions, such as the formation of poly(silyl ether)s, this compound can be incorporated into polymer backbones. mdpi.comnih.gov These materials combine the thermal stability of silicones with the processability of organic polymers. mdpi.com The long alkyl chain would contribute to flexibility and hydrophobicity.

Nanocomposites: The compound can serve as a surface modifier for nanoparticles, improving their dispersion in polymer matrices and creating composites with enhanced mechanical or thermal properties.

The goal of this research is to move beyond simply mixing materials to engineering them at the molecular level for specific, high-performance applications. case.edu

Integration into Responsive and Smart Materials

The development of "smart" materials that respond to external stimuli is a major frontier in materials science. Organosilicon compounds are excellent candidates for these systems because the silicon-oxygen bond (Si-O) can be designed to be controllably unstable. mdpi.com

Materials incorporating this compound could be engineered to respond to various triggers:

pH-Responsive Systems: The Si-O-C bond in silyl ethers is susceptible to hydrolysis under acidic or basic conditions. mdpi.com This property can be exploited to create materials that degrade or release an encapsulated substance in response to a specific pH, a strategy already explored in bridged polysilsesquioxanes. mdpi.com

Enzyme-Responsive Materials: By incorporating silylated peptides that are substrates for specific enzymes (e.g., MMP13), materials can be designed to degrade in the presence of those enzymes. frontiersin.org

Redox-Responsive Systems: By integrating groups like disulfide bonds into the silane (B1218182) structure, materials can be made to respond to the redox environment, such as the high concentration of glutathione (B108866) inside cancer cells. mdpi.com

Such responsive systems have potential applications in controlled drug delivery, where a therapeutic agent is released only at the target site, and in diagnostics, where a signal is generated in response to a biological cue. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 11-(chlorodimethylsilyl)undecanoate, and how is purity ensured?

Methodological Answer: Synthesis typically involves silylation of methyl undecanoate derivatives. For example, analogous compounds like methyl 11-((2-aminoethylthio)undecanoate) are synthesized via nucleophilic substitution or coupling reactions using reagents like EDC·HCl and HOBt in dichloromethane under nitrogen . Purification is achieved via column chromatography (e.g., basic alumina with hexane) , and purity is validated by GC, NMR, and HRMS. For chlorodimethylsilyl derivatives, inert conditions are critical to prevent hydrolysis of the reactive silyl chloride group.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms structural integrity by identifying protons adjacent to the silyl group (e.g., δ ~0.3 ppm for Si-CH3) .
  • FTIR : Detects ester carbonyl (~1720 cm⁻¹) and Si-Cl bonds (~500 cm⁻¹).
  • GC/MS : Quantifies purity and identifies volatile byproducts; semi-quantitative analysis can compare branched vs. straight-chain isomers .
  • HRMS/ESIMS : Validates molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Due to the hydrolytic sensitivity of the chlorodimethylsilyl group, store the compound under inert gas (argon/nitrogen) at 0–6°C . Use anhydrous solvents (e.g., dried dichloromethane) during synthesis. For long-term storage, seal in amber vials with PTFE-lined caps to avoid moisture ingress .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in silylation reactions?

Methodological Answer: Key variables include:

  • Solvent choice : Non-polar solvents (e.g., hexane) reduce side reactions vs. polar aprotic solvents.
  • Catalyst : Use DMAP or imidazole to enhance silylation efficiency.
  • Temperature : Low temperatures (0–5°C) suppress undesired hydrolysis .
  • Stoichiometry : Excess chlorodimethylsilane (1.5–2 eq.) ensures complete substitution. Monitor via TLC (hexane/ethyl acetate) and isolate intermediates to prevent oligomerization .

Q. What strategies resolve contradictions in biological activity data for functionalized undecanoate derivatives?

Methodological Answer: Inconsistent bioactivity (e.g., cytotoxicity or antioxidant effects) may arise from:

  • Impurity profiles : Use preparative HPLC to isolate isomers (e.g., branched vs. linear chains) .
  • Assay variability : Standardize protocols (e.g., MTT assay incubation times, cell lines) .
  • Structural confirmation : Re-validate active compounds using NMR and HRMS to rule out degradation .

Q. How can the chlorodimethylsilyl group be leveraged for targeted drug delivery systems?

Methodological Answer: The silyl group enables:

  • Surface functionalization : Covalent bonding to silica nanoparticles or medical implants via silanol condensation.
  • Bioconjugation : Thiol- or amine-reactive linkers can attach bioactive moieties (e.g., peptides, antibodies) .
  • Controlled release : Hydrolysis-triggered degradation in aqueous environments can be tuned by modifying steric hindrance around the Si-Cl bond .

Q. What are the critical safety considerations when working with this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
  • Spill management : Neutralize spills with sodium bicarbonate or vermiculite, then dispose as hazardous waste.
  • Toxicity screening : Prior to biological studies, assess acute toxicity in vitro (e.g., hemolysis assays) and monitor for respiratory or dermal irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.